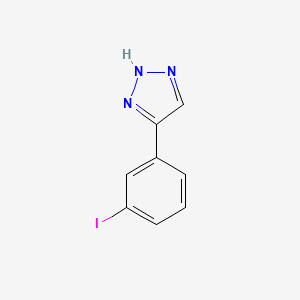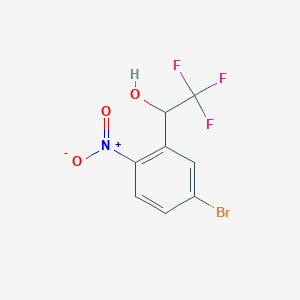
5-(3-iodophenyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-iodophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-iodophenyl)-1H-1,2,3-triazole typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles.
-
Starting Materials
- 3-iodophenyl azide
- Terminal alkyne
-
Reaction Conditions
- Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate)
- Solvent: Typically a mixture of water and an organic solvent like tert-butanol
- Temperature: Room temperature to 60°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-(3-iodophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
-
Substitution Reactions
- Reagents: Nucleophiles like amines or thiols
- Conditions: Mild base (e.g., NaOH) in an appropriate solvent
-
Coupling Reactions
- Reagents: Boronic acids (for Suzuki-Miyaura) or terminal alkynes (for Sonogashira)
- Conditions: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., DMF or toluene)
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
科学的研究の応用
5-(3-iodophenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal chemical reporter.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-(3-iodophenyl)-1H-1,2,3-triazole varies depending on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The triazole ring can also coordinate with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
5-phenyl-1H-1,2,3-triazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-(4-bromophenyl)-1H-1,2,3-triazole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-(3-chlorophenyl)-1H-1,2,3-triazole: Contains a chlorine atom, which also affects its chemical properties and reactivity.
Uniqueness
The presence of the iodine atom in 5-(3-iodophenyl)-1H-1,2,3-triazole makes it particularly useful for specific types of chemical reactions, such as coupling reactions, where the iodine atom can be easily substituted. This unique feature distinguishes it from other similar compounds and broadens its range of applications.
特性
分子式 |
C8H6IN3 |
|---|---|
分子量 |
271.06 g/mol |
IUPAC名 |
4-(3-iodophenyl)-2H-triazole |
InChI |
InChI=1S/C8H6IN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) |
InChIキー |
RFRYMKOJJBASCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)
![8-(4-Chlorophenyl)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13702356.png)

![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)


![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)

![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)

![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)

